1H-1,2,3-Triazole, 1-(2-methyl-1-oxo-2-propenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-1,2,3-Triazole, 1-(2-methyl-1-oxo-2-propenyl)- is a derivative of 1,2,3-triazole, a five-membered ring compound containing two carbon atoms and three nitrogen atoms. This compound is known for its stability and versatility, making it a valuable building block in various chemical and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-1,2,3-Triazole derivatives can be synthesized through several methods, including the Huisgen 1,3-dipolar cycloaddition reaction, which involves the reaction of azides with alkynes. This reaction can be catalyzed by copper or ruthenium to yield 1,4- or 1,5-disubstituted triazoles, respectively . Another method involves the oxidative coupling of glyoxal, hydrazine, and sodium nitrite .
Industrial Production Methods: Industrial production often employs continuous flow synthesis using copper-on-charcoal as a heterogeneous catalyst. This method allows for high yields and functional group tolerance, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1H-1,2,3-Triazole, 1-(2-methyl-1-oxo-2-propenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield various hydrogenated products.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols are often employed under mild conditions.
Major Products: The major products formed from these reactions include various substituted triazoles, which can be further functionalized for specific applications .
Scientific Research Applications
1H-1,2,3-Triazole, 1-(2-methyl-1-oxo-2-propenyl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-1,2,3-Triazole, 1-(2-methyl-1-oxo-2-propenyl)- involves its ability to interact with various molecular targets and pathways. It can act as a proton conductor in polymer electrolyte membranes, promoting intermolecular proton-transfer mechanisms . Additionally, it can modulate receptors such as the PXR receptor, providing insights into receptor-specific drug design .
Comparison with Similar Compounds
Uniqueness: 1H-1,2,3-Triazole, 1-(2-methyl-1-oxo-2-propenyl)- is unique due to its stability, versatility, and ability to undergo a wide range of chemical reactions. Its applications in medicinal chemistry and industrial processes highlight its importance compared to other similar compounds .
Properties
CAS No. |
59734-10-0 |
---|---|
Molecular Formula |
C6H7N3O |
Molecular Weight |
137.14 g/mol |
IUPAC Name |
2-methyl-1-(triazol-1-yl)prop-2-en-1-one |
InChI |
InChI=1S/C6H7N3O/c1-5(2)6(10)9-4-3-7-8-9/h3-4H,1H2,2H3 |
InChI Key |
FQOAGBFETJSKSC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)N1C=CN=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.